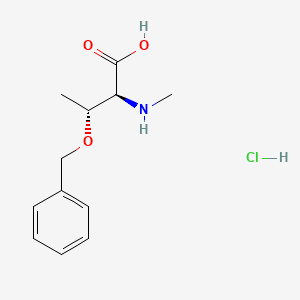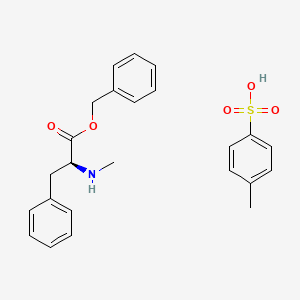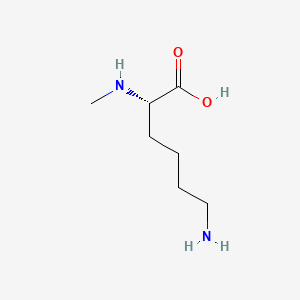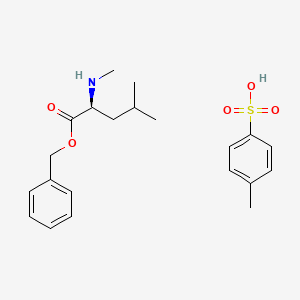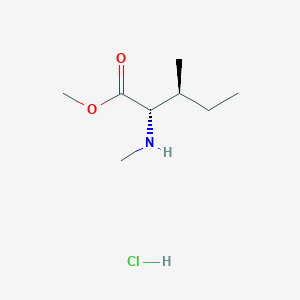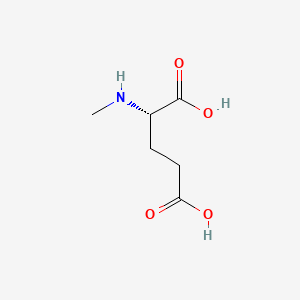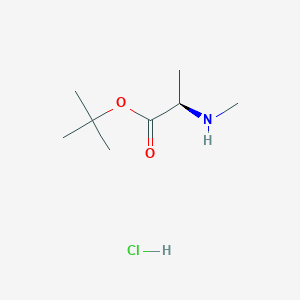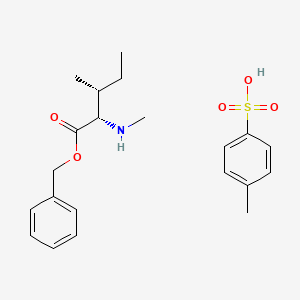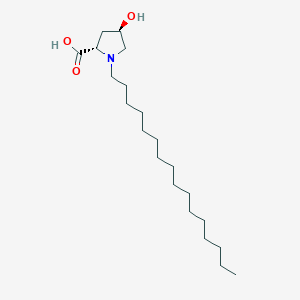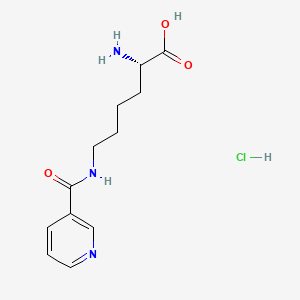
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
H-Lys(nicotinoyl)-OH hcl is a derivative of the essential amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
The compound interacts with its targets through the lysine residue. The nicotinoyl group attached to the lysine residue may enhance the compound’s interaction with its targets, leading to changes in the target’s function . .
Biochemical Pathways
H-Lys(nicotinoyl)-OH hcl, being a lysine derivative, is likely to be involved in the same biochemical pathways as lysine. This includes protein synthesis, energy production, and the synthesis of other important biomolecules . The compound’s effect on these pathways and their downstream effects is subject to further investigation.
Pharmacokinetics
The pharmacokinetic properties of H-Lys(nicotinoyl)-OH hcl, including its absorption, distribution, metabolism, and excretion (ADME), are not well documented. As a derivative of lysine, it might be expected to have similar ADME properties. The addition of the nicotinoyl group could potentially alter these properties, affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of H-Lys(nicotinoyl)-OH hcl are likely to be dependent on its interaction with its targets. Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may have beneficial effects on physical performance and recovery . .
Action Environment
The action, efficacy, and stability of H-Lys(nicotinoyl)-OH hcl could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(nicotinoyl)-OH hydrochloride typically involves the coupling of lysine with nicotinic acid. This can be achieved through peptide synthesis techniques, where the carboxyl group of nicotinic acid is activated and then reacted with the amino group of lysine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of H-Lys(nicotinoyl)-OH hydrochloride may involve large-scale peptide synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to yield the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys(nicotinoyl)-OH hydrochloride can undergo various chemical reactions, including:
Oxidation: The nicotinoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the nicotinoyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinoyl group can lead to the formation of nicotinic acid derivatives.
Applications De Recherche Scientifique
H-Lys(nicotinoyl)-OH hydrochloride has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating metabolic pathways.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys(Z)-OMe hydrochloride: A lysine derivative with a similar structure but different functional groups.
H-Lys(Boc)-OMe hydrochloride: Another lysine derivative used in peptide synthesis.
Uniqueness
H-Lys(nicotinoyl)-OH hydrochloride is unique due to the presence of the nicotinoyl group, which imparts specific biochemical properties. This makes it distinct from other lysine derivatives and useful in specialized applications.
Propriétés
IUPAC Name |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKVAIEPHOTKE-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)
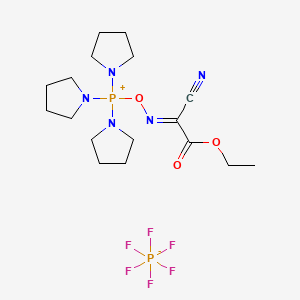
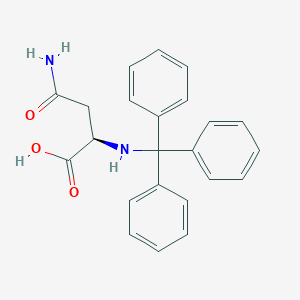
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)
